

# 3-Fluoro-4-methylbenzonitrile CAS number

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## Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzonitrile

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## An In-Depth Technical Guide to 3-Fluoro-4-methylbenzonitrile

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical intermediate, **3-Fluoro-4-methylbenzonitrile**. Its purpose is to provide an in-depth understanding of its properties, synthesis, and applications, grounded in established scientific principles and methodologies.

## Core Compound Identification

**3-Fluoro-4-methylbenzonitrile**, also known by synonyms such as 4-Cyano-2-fluorotoluene and 3-Fluoro-p-tolunitrile, is a substituted benzonitrile compound.<sup>[1][2]</sup> Its unique molecular architecture, featuring a fluorine atom and a methyl group on the benzonitrile core, makes it a highly valuable and versatile building block in organic synthesis.<sup>[3]</sup>

### Key Identifiers:

- CAS Number: 170572-49-3<sup>[1][2][4][5][6]</sup>
- Molecular Formula: C<sub>8</sub>H<sub>6</sub>FN<sup>[1][2][4][7]</sup>
- Molecular Weight: 135.14 g/mol <sup>[1][2][4][7][8]</sup>

The strategic placement of the electronegative fluorine atom and the electron-donating methyl group significantly influences the molecule's electronic properties and reactivity, making it a sought-after precursor in the synthesis of complex target molecules.<sup>[3][5]</sup>

## Physicochemical and Structural Properties

The physical and chemical characteristics of **3-Fluoro-4-methylbenzonitrile** are fundamental to its handling, storage, and application in synthetic chemistry. It typically appears as a white to light yellow or beige crystalline solid.<sup>[1][5][6]</sup>

Table 1: Key Physicochemical Properties

Property	Value	Source(s)
Melting Point	47-51 °C	<sup>[1][2]</sup>
Boiling Point	204 °C	<sup>[1][5][7]</sup>
Flash Point	~83 - 90.3 °C (181.4 - 182 °F)	<sup>[1][2][5]</sup>
Density	1.11 ± 0.1 g/cm <sup>3</sup> (Predicted)	<sup>[1]</sup>
Solubility	Soluble in Methanol	<sup>[1]</sup>
Appearance	White to orange to green powder/crystal	<sup>[1]</sup>

The presence of the fluorine atom at the meta-position to the nitrile group imparts specific reactivity patterns. Its strong electron-withdrawing nature affects the aromatic ring's electron density, influencing its susceptibility to nucleophilic and electrophilic substitution reactions. The para-methyl group, conversely, contributes electron density via hyperconjugation, further modulating the molecule's overall reactivity.<sup>[5]</sup> This interplay is critical for its utility as an intermediate.

## Synthesis and Mechanistic Insights

Several synthetic routes to **3-Fluoro-4-methylbenzonitrile** have been developed, aiming for high yield and purity suitable for industrial production. A prevalent and well-documented method involves the decarbonylation of a substituted benzeneacetic acid derivative.<sup>[4][6]</sup>

### Example Synthetic Protocol: Decarbonylation Route

This protocol details the synthesis from methyl 2-(4-cyano-2-fluorophenyl)acetate, a method chosen for its high conversion rate.

Objective: To synthesize **3-Fluoro-4-methylbenzonitrile** with high purity.

Causality of Reagents:

- Methyl 2-(4-cyano-2-fluorophenyl)acetate (Starting Material): Provides the core chemical scaffold.
- Calcium Chloride (Dehydrating Agent/Catalyst): Facilitates the removal of water, which can interfere with the reaction, and acts as a Lewis acid to promote the decarbonylation process.
- Water: A small, controlled amount is added, which can be crucial for the reaction mechanism, potentially aiding in the hydrolysis and subsequent decarboxylation steps under high heat.
- N,N-dimethylacetamide (DMAc) (Solvent): A high-boiling polar aprotic solvent is required to achieve the necessary reaction temperature (140-145°C) and to dissolve the reactants.[4][6]

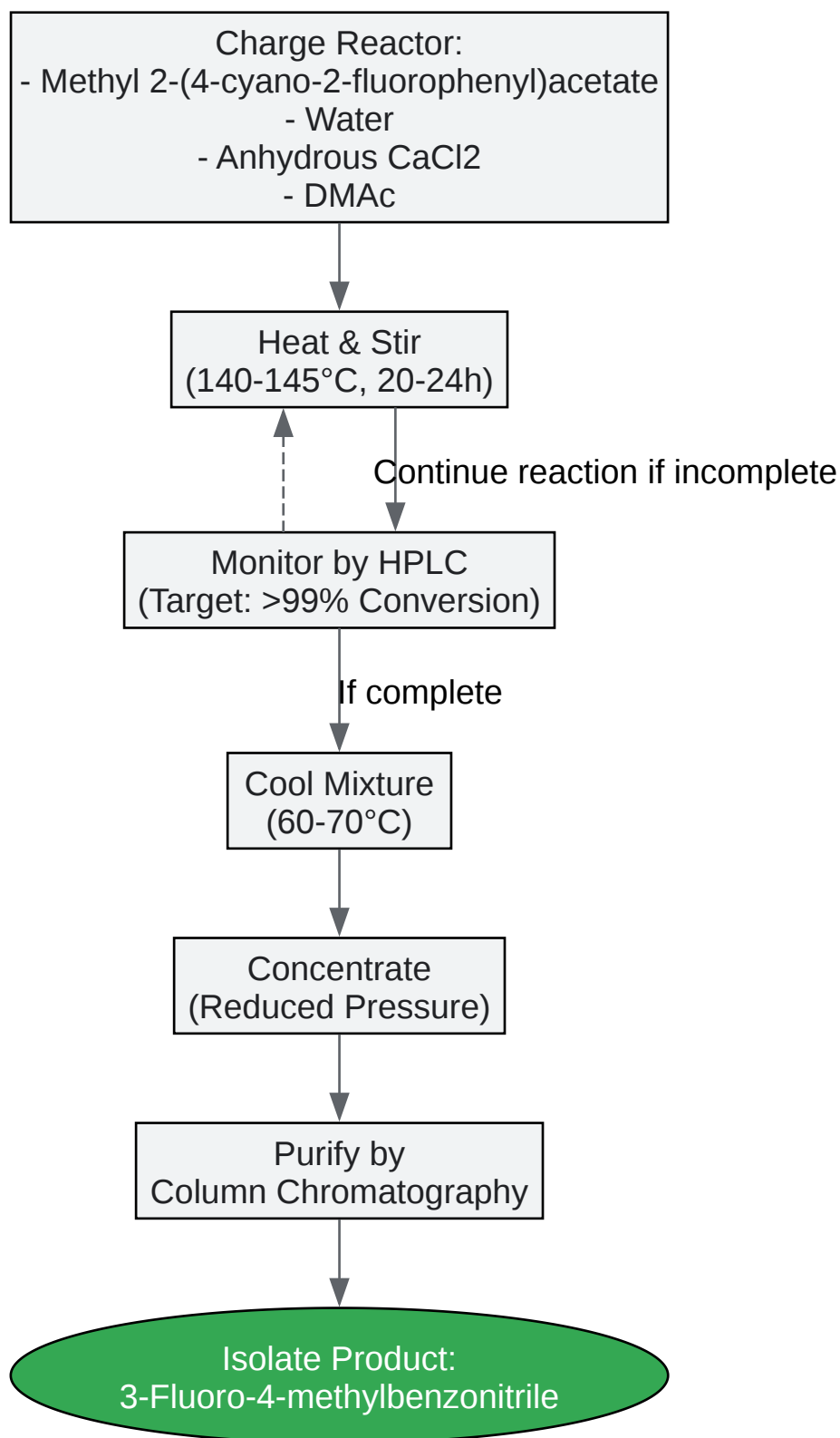
Step-by-Step Methodology:

- Reactor Charging: Charge a 50 mL four-necked flask with 1.0 g of methyl 2-(4-cyano-2-fluorophenyl)acetate.
- Reagent Addition: Add 0.19 g of water, 1.15 g of 95% anhydrous calcium chloride, and 15 g of N,N-dimethylacetamide (DMAc) to the flask.[4][6]
- Reaction Execution: Stir the mixture and heat to a temperature of 140°C to 145°C. Maintain this temperature for 20 to 24 hours.[4][6]
- In-Process Control (IPC): The reaction progress must be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the conversion of the starting material exceeds 99%.[4][6] This step is a critical self-validating control; proceeding without confirmation of reaction completion can lead to low yield and complex purification.
- Cooling and Concentration: Upon completion, cool the reaction mixture to 60°C to 70°C. Concentrate the mixture under reduced pressure to remove the bulk of the DMAc solvent.[4]

[6]

- Purification: Purify the resulting crude product by column chromatography to isolate the final product.
- Product Isolation: The process typically yields **3-Fluoro-4-methylbenzonitrile** as a light yellow solid with a high yield (e.g., 89.0%).[\[4\]](#)[\[6\]](#)

## Synthesis Workflow Diagram



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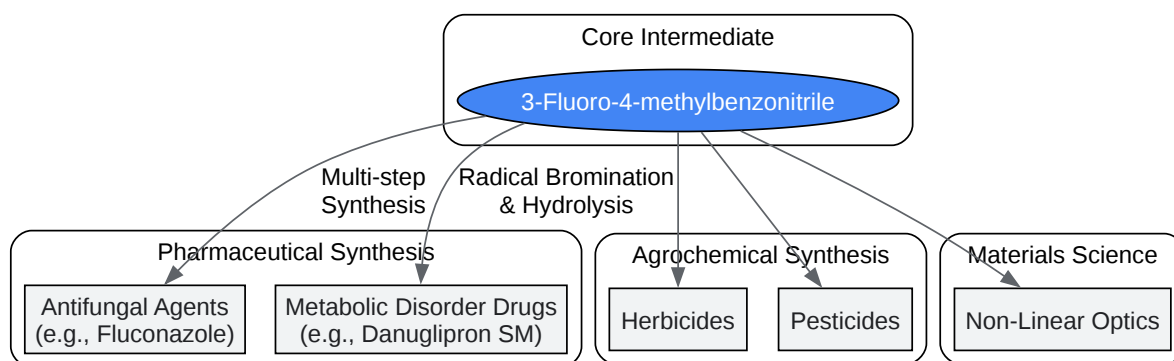
Caption: Decarbonylation synthesis of **3-Fluoro-4-methylbenzonitrile**.

## Applications in Drug Discovery and Agrochemicals

**3-Fluoro-4-methylbenzonitrile** is a cornerstone intermediate, primarily due to the advantageous properties conferred by the fluorine atom. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.<sup>[9][10]</sup>

- **Pharmaceuticals:** This compound is a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs).<sup>[6][11]</sup> It is a documented starting material for complex molecules, including the synthesis pathway for danuglipron, a GLP-1 receptor agonist.<sup>[12]</sup> Its structure is also foundational for creating antifungal agents like fluconazole and itraconazole.<sup>[7]</sup> The nitrile group serves as a versatile handle for transformation into other functional groups essential for biological activity.
- **Agrochemicals:** The agrochemical industry utilizes **3-Fluoro-4-methylbenzonitrile** to develop next-generation pesticides and herbicides.<sup>[9][13]</sup> Fluorine-containing agrochemicals often exhibit high selectivity, potent activity at low application rates, and favorable toxicological profiles.<sup>[13]</sup> The compound's scaffold allows for the creation of novel crop protection agents with improved efficacy and environmental safety.<sup>[9]</sup>
- **Materials Science:** Beyond life sciences, this intermediate is valuable in materials science for synthesizing advanced materials with enhanced thermal stability and desirable electronic properties, including applications in non-linear optics.<sup>[3]</sup>

## Application Pathways Diagram



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Caption: Key synthetic applications of **3-Fluoro-4-methylbenzonitrile**.

## Spectroscopic Profile

Characterization of **3-Fluoro-4-methylbenzonitrile** relies on standard analytical techniques. The following data are representative of the compound's spectral signature.

Table 2: Representative Spectroscopic Data

Technique	Key Data Points	Source(s)
$^1\text{H}$ NMR (400MHz, $\text{CDCl}_3$ )	$\delta$ 7.53-7.48 (m, 2H), 7.10 (t, $J=8.8\text{Hz}$ , 1H), 2.32 (d, $J=2.0\text{Hz}$ , 3H)	[13]
Mass Spec. (EI)	m/z: 135 (M+), 115, 108	[8][13]
InChIKey	KUQQONVKIURIQU-UHFFFAOYSA-N	[1][8]
Canonical SMILES	<chem>CC1=C(C=C(C=C1)C#N)F</chem>	[1][7][8]

## Safety, Handling, and Storage

Due to its chemical nature and reactivity, proper safety protocols are mandatory when handling **3-Fluoro-4-methylbenzonitrile**.

### Hazard Identification:

- Hazard Codes: Xi (Irritant), T (Toxic).[\[1\]](#)[\[2\]](#)
- GHS Classification: It is considered hazardous, with primary concerns being serious eye damage/irritation.[\[8\]](#)[\[14\]](#) It can also be harmful if swallowed, in contact with skin, or inhaled.[\[15\]](#)
- GHS Pictogram: GHS05 (Corrosion).
- Signal Word: Danger.[\[14\]](#)

### Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[\[15\]](#)[\[16\]](#) Eyewash stations and safety showers must be readily accessible.[\[16\]](#)
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield.[\[14\]](#)[\[15\]](#)[\[16\]](#)
  - Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[\[14\]](#)[\[15\]](#)[\[16\]](#)
  - Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator (e.g., N95 dust mask).[\[16\]](#)
- Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[15\]](#)

### Storage:



- Store in a dry, cool, and well-ventilated place.[15][16]
- Keep containers tightly closed to prevent moisture ingress and contamination.[1][15][16]
- Store away from incompatible materials.

## Conclusion

**3-Fluoro-4-methylbenzonitrile** (CAS: 170572-49-3) is a pivotal chemical intermediate whose value is derived from its unique trifunctionalized structure. The interplay between the nitrile, fluoro, and methyl groups provides a versatile platform for synthetic chemists. Its established role in the production of high-value pharmaceuticals and advanced agrochemicals underscores its importance in contemporary research and development. A thorough understanding of its properties, synthetic pathways, and safety requirements is essential for its effective and safe utilization in scientific and industrial settings.

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